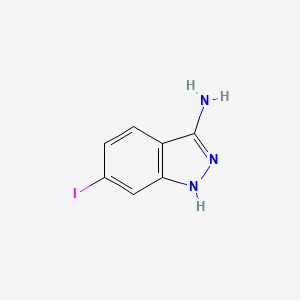

6-iodo-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOVGSLRWICSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 1h Indazol 3 Amine and Its Analogs

Precursor Synthesis and Functionalization Strategies

The construction of the 6-iodo-1H-indazol-3-amine framework and its analogs relies on robust and regioselective chemical transformations. Key strategies involve the functionalization of pre-existing indazole cores, such as 6-nitroindazole (B21905) and 6-bromo-1H-indazole, to introduce the desired iodine and amine functionalities.

A common and effective route begins with 6-nitroindazole. drugbank.com This precursor allows for the sequential introduction of functional groups at the C-3 and C-6 positions. The electron-withdrawing nature of the nitro group influences the reactivity of the indazole ring system.

The C-3 position of the indazole ring can be directly functionalized through electrophilic substitution. The synthesis of 3-iodo-6-nitro-1H-indazole is accomplished by reacting 6-nitroindazole with iodine (I₂) in the presence of a base. google.com This reaction is typically carried out in a polar solvent like dimethylformamide (DMF). chim.it The base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), is crucial for facilitating the iodination process. google.comchim.it For certain applications, the N-1 position of the indazole ring may be protected prior to subsequent reactions. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran. google.com

Table 1: Reaction Conditions for C-3 Iodination of 6-Nitroindazole

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 6-Nitroindazole | google.com |

| Reagent | Iodine (I₂) | google.comchim.it |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) | google.comchim.it |

| Solvent | Dimethylformamide (DMF) | google.comchim.it |

| Product | 3-Iodo-6-nitro-1H-indazole | google.com |

Following the introduction of the iodo group at the C-3 position, the final step to obtain the target amine is the reduction of the 6-nitro group. This transformation is a well-established process in organic synthesis. google.com A common method involves using iron metal in the presence of an aqueous solution of ammonium (B1175870) chloride. google.comchemicalbook.com This reduction selectively converts the nitro group to a primary amine, yielding 3-iodo-1H-indazol-6-amine, an isomer of the target compound, or if the starting material was appropriately substituted, would lead to the desired product.

The iodine atom at the C-3 position of the 3-iodo-6-nitro-1H-indazole intermediate serves as a versatile handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions. google.commdpi.com The Suzuki and Heck reactions are powerful tools for forming new carbon-carbon bonds. masterorganicchemistry.commdpi.com

The Suzuki reaction involves the coupling of the organohalide (3-iodo-6-nitro-1H-indazole) with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is highly efficient for creating biaryl structures or introducing various alkyl or vinyl groups at the C-3 position. nih.gov

The Heck reaction provides a method for the arylation or vinylation of the indazole core by coupling the 3-iodo intermediate with an alkene in the presence of a palladium catalyst and a base. google.commasterorganicchemistry.com A specific example involves the reaction between N-protected 3-iodo-6-nitro-1H-indazole and 2-vinylpyridine. This reaction is typically catalyzed by palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, such as tri-o-tolylphosphine, and uses a base like N,N-diisopropylethylamine in a solvent such as DMF. google.com These coupling reactions lead to the formation of a diverse range of 6-nitroindazole analogs, which can then undergo nitro group reduction to the corresponding amines.

Table 2: Example of Heck Coupling Reaction

| Parameter | Details | Source |

|---|---|---|

| Substrate | 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | google.com |

| Coupling Partner | 2-Vinylpyridine | google.com |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | google.com |

| Ligand | Tri-o-tolylphosphine | google.com |

| Base | N,N-Diisopropylethylamine | google.com |

| Solvent | Dimethylformamide (DMF) | google.com |

| Product | 6-Nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole | google.com |

Another valuable precursor for the synthesis of indazole analogs is 6-bromo-1H-indazole. chemscene.combldpharm.comchemicalbook.com The presence of the bromine atom at the C-6 position offers an alternative site for functionalization, while the C-3 position remains available for reactions like iodination.

Similar to the methodology used for 6-nitroindazole, 6-bromo-1H-indazole can be selectively iodinated at the C-3 position. The reaction is typically performed by treating the starting material with iodine (I₂) and a strong base, such as potassium hydroxide (KOH), in DMF. chim.itrsc.org This process yields 6-bromo-3-iodo-1H-indazole in good yields. rsc.org This di-halogenated product is a highly useful intermediate, as the two different halogen atoms (iodine at C-3 and bromine at C-6) can be selectively functionalized in subsequent cross-coupling reactions due to their differential reactivity.

Table 3: Synthesis of 6-Bromo-3-iodo-1H-indazole

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 6-Bromo-1H-indazole | rsc.org |

| Reagent | Iodine (I₂) | rsc.org |

| Base | Potassium Hydroxide (KOH) | rsc.org |

| Solvent | Dimethylformamide (DMF) | rsc.org |

| Reaction Time | 3 hours at room temperature | rsc.org |

| Yield | 71.2% | rsc.org |

| Product | 6-Bromo-3-iodo-1H-indazole | rsc.org |

An alternative strategy for introducing an iodine atom at the C-6 position of the indazole ring involves a Sandmeyer-type reaction sequence. This method starts with a 6-aminoindazole derivative. google.com The primary amino group at the C-6 position is converted into an intermediate diazonium salt using a diazotizing reagent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. google.com

The resulting C-6 diazonium salt is then displaced by an iodide ion. The addition of a metal halide, specifically potassium iodide (KI), to the solution containing the diazonium salt leads to the formation of the 6-iodo-indazole derivative. google.com In some cases, a catalytic amount of iodine (I₂) is employed to facilitate the iodination process. google.com This synthetic route is particularly useful for producing 6-iodoindazoles from precursors that are more readily available in their 6-amino or 6-nitro (which can be reduced to 6-amino) forms. google.com

Utilizing Diazotization and Metal Halide Addition

General Synthetic Approaches to 1H-Indazoles

The construction of the fundamental 1H-indazole ring system can be achieved through various strategic bond formations. These methods are broadly categorized by the types of bonds formed during the key cyclization step.

Formation of N-C and C-C Bonds

These methods involve the formation of the pyrazole (B372694) ring fused to a pre-existing benzene (B151609) ring, typically through condensation and cyclization reactions.

While the condensation of phenylhydrazines with aldehydes and ketones is a well-established and common route to indazoles, synthesis from carbonic acid derivatives is less frequently documented in mainstream literature. The classical Jacobson synthesis, for instance, starts from N-acetyl-o-toluidine, which is nitrosated and then cyclized, rather than starting from a phenylhydrazine (B124118) and a separate carbonyl source. nih.gov

The more prevalent related methods involve the reaction of a phenylhydrazine with an aldehyde or ketone. For example, o-halobenzaldehydes or ketones condense with hydrazine (B178648) to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 1H-indazole core. wikipedia.org This cyclization can be promoted by heat or catalysis.

A modern and efficient approach to the indazole skeleton involves the transition-metal-catalyzed reaction of azobenzenes with a C1 fragment, most notably derived from aldehydes. This transformation constitutes a formal [4+1] annulation, where the azobenzene (B91143) provides a four-atom N-N-C-C backbone and the aldehyde's carbonyl carbon serves as the C1 fragment to complete the pyrazole ring. nih.govacs.org

This reaction is often catalyzed by rhodium(III) or cobalt(III) complexes. nih.govacs.org The process is initiated by the catalyst mediating a C-H bond activation at the ortho-position of one of the azobenzene's aryl rings. This is followed by the addition of the activated C-H bond across the aldehyde's carbonyl group. Subsequent intramolecular cyclization and dehydration/aromatization lead to the formation of N-aryl-2H-indazoles. nih.govacs.org A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can serve as the C1 source in this reaction. acs.org

Table 2: Metal-Catalyzed Synthesis of 2H-Indazoles from Azobenzenes and Aldehydes This table summarizes representative findings from cited research.

| Catalyst System | Azobenzene Reactant | Aldehyde (C1 Fragment) | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(III) Complex | Substituted Azobenzenes | Benzaldehyde | N-Aryl-2H-indazoles | nih.govthieme-connect.com |

| Cobalt(III) Complex | Substituted Azobenzenes | Various Aldehydes | N-Aryl-2H-indazoles | acs.orgacs.org |

| Palladium(II) Acetate | Substituted Azobenzenes | Various Aldehydes | Acylated Azobenzenes (intermediate) | organic-chemistry.orgbeilstein-journals.org |

Copper-Mediated and Palladium-Catalyzed Cyclization Reactions

Transition metal catalysis is a powerful tool for constructing the indazole ring system, often enabling milder reaction conditions and broader substrate scope compared to classical methods. Copper and palladium are the most frequently employed metals for these cyclization reactions.

Copper-Mediated Cyclization: Copper-catalyzed methods are widely used for intramolecular N-arylation reactions to form the indazole N1-C7a bond. A prominent example is the Ullmann-type reaction, where a hydrazone formed from an o-haloaryl aldehyde or ketone undergoes intramolecular cyclization. beilstein-journals.org These reactions are typically mediated by a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline (B135089) and a base such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃). organic-chemistry.orgbohrium.com This approach has been successfully applied to the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from the corresponding o-chlorinated arylhydrazones. nih.govbohrium.com

Another copper-catalyzed route involves the reaction of 2-aminobenzonitriles with organometallic reagents to form o-aminoaryl N-H ketimine intermediates. Subsequent cyclization catalyzed by copper(II) acetate (Cu(OAc)₂) with oxygen as the terminal oxidant affords a variety of 1H-indazoles in good yields. acs.org

Palladium-Catalyzed Cyclization: Palladium catalysts are highly effective for intramolecular C-N bond formation. The palladium-catalyzed intramolecular amination of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones is a robust method for synthesizing 1-aryl-1H-indazoles. researchgate.net These reactions typically employ a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine ligand (e.g., rac-BINAP, DPEphos) and a base like cesium carbonate (Cs₂CO₃). researchgate.net

Furthermore, palladium catalysis is instrumental in Suzuki-Miyaura cross-coupling reactions, which can be used to construct complex indazole derivatives. This technique involves the reaction of an aryl halide with an organoboronic acid and is a highly effective method for forming C-C bonds on a pre-formed indazole scaffold. Palladium catalysts are also used for the direct C-H arylation of the indazole core itself, providing a streamlined route to C3-arylated 1H-indazoles. thieme-connect.com

Table 3: Comparison of Catalytic Cyclization Methodologies

| Metal Catalyst | Typical Precursor | Reaction Type | Key Features |

|---|---|---|---|

| Copper (Cu) | o-Haloaryl hydrazone | Intramolecular Ullmann N-Arylation | Utilizes Cu(I) salts; suitable for chloro- and bromo-precursors. beilstein-journals.org |

| Copper (Cu) | 2-Aminobenzonitrile | Oxidative N-N Bond Formation | Uses Cu(II) acetate and O₂; forms the pyrazole ring from an amine and nitrile. acs.org |

| Palladium (Pd) | o-Bromoaryl hydrazone | Intramolecular Amination (Heck-type) | High yields for 1-aryl-1H-indazoles; requires phosphine ligands. researchgate.net |

| Palladium (Pd) | Bromo-indazole | Suzuki-Miyaura Coupling | C-C bond formation to functionalize the indazole ring. |

Iodine-Mediated Aryl C-H Amination

Iodine-mediated reactions represent a powerful, metal-free approach for constructing nitrogen-containing heterocycles through intramolecular C-H amination. This strategy typically involves the cyclization of substrates like hydrazones, where molecular iodine acts as the oxidant to facilitate C-N bond formation. researchgate.netnih.gov

In a general application of this method for indazole synthesis, diaryl or tert-butyl aryl ketone hydrazones are treated with molecular iodine (I₂) in the presence of a base, such as sodium acetate, and potassium iodide. nih.gov This process leads to direct aryl C-H amination, forming the 1H-indazole ring. researchgate.netnih.gov While this method is effective for creating the indazole scaffold, its direct application to produce this compound from a pre-iodinated and aminated precursor is less commonly detailed. Instead, the iodination step is often performed on an existing indazole ring. rsc.org

Another relevant iodine-mediated approach involves the cyclization of enamines to form indole (B1671886) skeletons, which proceeds through oxidative iodination followed by an intramolecular Friedel-Crafts-type alkylation. acs.orgorganic-chemistry.org A plausible mechanism for iodine-mediated C-H amination involves the formation of an iodide intermediate, which then undergoes cyclization and rearomatization to yield the final heterocyclic product. organic-chemistry.org Some protocols utilize a catalytic amount of iodobenzene (B50100) with a terminal oxidant like Oxone® to achieve the C-H amination under mild, metal-free conditions. iosrjournals.orgresearchgate.net

Rhodium and Copper Catalyzed C-H Activation and C-N/N-N Bond Formation

Modern synthetic chemistry increasingly relies on transition-metal catalysis for efficient and selective bond formation. Rhodium and copper catalysts are particularly notable for their ability to mediate C-H activation and subsequent C-N or N-N bond formation, providing robust pathways to complex heterocyclic structures like indazoles. snnu.edu.cnacs.orgacs.org

Rhodium(III)-catalyzed C-H activation is a versatile method for synthesizing N-aryl-2H-indazoles. In one approach, azobenzenes react with aldehydes in a formal [4+1] annulation. nih.govnih.govpkusz.edu.cn The reaction is initiated by the azo group directing an ortho C-H bond activation, followed by addition to the aldehyde, cyclization, and aromatization to form the indazole product. nih.govpkusz.edu.cn Dirhodium-based catalysts are also highly effective in promoting both intra- and intermolecular C-H amination reactions, enabling the synthesis of various nitrogen-containing fine chemicals. nih.gov

A synergistic rhodium and copper catalytic system has been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. snnu.edu.cnacs.orgfigshare.com This redox-neutral process involves Rh(III)-catalyzed C-H activation to form a rhodacyclic intermediate, which then couples with the nitrosobenzene. The subsequent N-N bond formation is facilitated by the copper co-catalyst. snnu.edu.cnacs.org

Copper catalysis is also independently effective for N-N bond formation. A facile method for synthesizing 1H-indazoles utilizes a Cu(OAc)₂-catalyzed reaction of o-aminoaryl N-H ketimine species, with oxygen serving as the terminal oxidant. acs.org This approach is valued for its operational simplicity and high efficiency. acs.org Furthermore, copper catalysts play a key role in one-pot, three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, mediating the crucial C-N and N-N bond formations. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of synthetic routes to indazole derivatives are highly dependent on reaction conditions. Optimization of parameters such as solvents, reagents, temperature, and catalysts is crucial for maximizing product yields and purity, particularly on a larger scale.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a close analog of the target compound, provides a clear example of process optimization. The formation of the 3-aminoindazole ring from a substituted benzonitrile (B105546) and hydrazine is highly solvent-dependent. Screening of various solvents revealed that 2-MeTHF (2-methyltetrahydrofuran) provided superior regioselectivity compared to others like IPA, ethanol, or DIPEA. mdpi.com Elevated temperatures (95 °C) and an excess of hydrazine were necessary to drive the reaction to completion. mdpi.com

| Entry | Solvent | Temperature (°C) | Ratio of Desired:Undesired Isomer |

|---|---|---|---|

| 1 | Ethanol | 95 | 65:35 |

| 2 | IPA | 95 | 70:30 |

| 3 | DIPEA | 95 | >75:25 |

| 4 | 2-MeTHF | 95 | >80:20 |

Similarly, the iodination of the indazole ring is subject to optimization. For the synthesis of 6-bromo-3-iodo-1H-indazole, a solution of 6-bromo-1H-indazole in DMF is treated with potassium hydroxide (KOH), followed by the dropwise addition of iodine (I₂). This reaction proceeds at room temperature over 3 hours to give the product in a 71.2% yield. rsc.org Another method involves reacting a substituted indazole with iodine in the presence of K₂CO₃ to yield the 3-iodo-indazole derivative. rsc.org

For the synthesis of 5-bromo-1H-indazol-3-amine, the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303) (80%) can be completed in just 20 minutes at reflux, demonstrating a highly efficient cyclization. nih.gov Subsequent modifications, such as Suzuki couplings, are often performed using catalysts like PdCl₂(dppf)₂ with a base such as Cs₂CO₃ in a 1,4-dioxane/water solvent system at 90 °C. nih.gov

The purification process is also a key aspect of optimization. For the 7-bromo-4-chloro-1H-indazol-3-amine analog, a scalable purification was achieved through recrystallization from a binary solvent system of MeOH/H₂O (80/20, v/v), which successfully separated the desired regioisomer from impurities. mdpi.com This eliminated the need for column chromatography, making the process more practical for large-scale production. mdpi.comchemrxiv.org

| Parameter | Condition |

|---|---|

| Catalyst | PdCl₂(dppf)₂ |

| Base | Cs₂CO₃ |

| Solvent | 1,4-dioxane/H₂O (1:1) |

| Temperature | 90 °C |

| Atmosphere | Nitrogen |

Biological and Pharmacological Investigations of 6 Iodo 1h Indazol 3 Amine Derivatives

Anti-cancer and Anti-proliferative Activities

A number of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines. In one study, a series of piperazine-indazole derivatives were assessed for their ability to inhibit the growth of human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cells using the MTT assay nih.gov.

Among the synthesized compounds, a derivative designated as 6o demonstrated a particularly promising inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM nih.gov. Many of the other compounds in this series also exhibited significant anti-proliferative activity, especially against K562 cells nih.gov. For instance, another derivative, 5k , showed a potent inhibitory effect against the Hep-G2 cell line with an IC50 of 3.32 µM, although it also displayed higher toxicity to normal human embryonic kidney cells (HEK-293) nih.gov. The activity of compound 6o was notable for its selectivity, showing significantly less toxicity toward the normal HEK-293 cell line (IC50 = 33.2 µM) nih.gov.

| Compound | Cell Line | IC50 (µM) | Cancer Type |

|---|---|---|---|

| 6o | K562 | 5.15 | Chronic Myeloid Leukemia |

| 6o | A549 | >40 | Lung Cancer |

| 6o | PC-3 | >40 | Prostate Cancer |

| 6o | Hep-G2 | >40 | Hepatoma |

| 5k | Hep-G2 | 3.32 | Hepatoma |

| 5-Fluorouracil (Control) | K562 | 15.2 | Chronic Myeloid Leukemia |

Research into the mechanisms underlying the anti-proliferative effects of 6-iodo-1H-indazol-3-amine derivatives points towards the induction of programmed cell death, or apoptosis. Studies on compound 6o in K562 cells demonstrated a dose-dependent increase in apoptosis nih.gov. Following a 48-hour treatment, the total apoptosis rates (including early and late apoptosis) were 9.64%, 16.59%, and 37.72% at concentrations of 10, 12, and 14 µM, respectively nih.gov. This indicates that the compound effectively triggers apoptotic pathways in these cancer cells.

The induction of apoptosis by these indazole derivatives is linked to their ability to modulate critical signaling pathways that regulate cell survival and death. The p53 tumor suppressor protein is a central player in preventing cancer formation, and its activity is tightly controlled by its negative regulator, MDM2 nih.gov. The p53/MDM2 pathway is a crucial target in cancer therapy. Investigations have confirmed that compound 6o likely exerts its effects by influencing this pathway nih.gov.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members researchgate.netmdpi.com. A shift in the balance between these proteins can determine a cell's fate. Western blot analyses have shown that treatment with indazole derivatives can modulate the expression levels of these proteins. Specifically, these compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting cell death nih.govresearchgate.net.

The 1H-indazole-3-amine scaffold is a well-established pharmacophore for the development of kinase inhibitors nih.gov. Its ability to act as a hinge-binding fragment allows it to effectively dock into the ATP-binding site of various kinases, disrupting their function and blocking downstream signaling pathways that are often hyperactivated in cancer.

While the broader class of indazole derivatives has been widely explored for kinase inhibition, specific inhibitory data for this compound derivatives against kinases such as FGFR, VEGFR-2, Bcr-Abl, ERK1/2, ALK, or PARP1/PARP2 are not extensively detailed in the current body of research. However, the foundational structure suggests a strong potential for such activity. For example, chronic myeloid leukemia, the cancer type for which the K562 cell line is a model, is driven by the Bcr-Abl fusion oncoprotein, a tyrosine kinase nih.gov. The potent activity of an indazole derivative against K562 cells suggests that kinase inhibition, potentially of Bcr-Abl, could be a primary mechanism of action. Similarly, PARP inhibitors represent a major class of anti-cancer drugs, and new scaffolds are continuously being explored for their development nih.gov. The therapeutic potential of this compound derivatives as inhibitors of these specific kinases remains an area for further investigation.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune escape. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway nih.govnih.govfudan.edu.cn. In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of immune cells, such as T cells and natural killer cells, allowing cancer cells to evade immune surveillance frontiersin.org.

Due to its immunosuppressive function, IDO1 has emerged as a significant target for cancer immunotherapy, and the development of small-molecule IDO1 inhibitors is an area of intense research nih.govfrontiersin.org. Various heterocyclic compounds have been investigated for their IDO1 inhibitory potential. However, specific studies detailing the activity of this compound derivatives as direct inhibitors of the IDO1 enzyme are not prominently featured in available scientific literature.

Mechanisms of Action in Cancer Cells

Other Pharmacological Activities of Indazole Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. mdpi.com Beyond their well-documented use in oncology, indazole-based compounds have been investigated for numerous other therapeutic applications, including as anti-inflammatory, antibacterial, anti-diabetic, and analgesic agents.

Anti-inflammatory Properties

Indazole derivatives have shown significant potential as anti-inflammatory agents. taylorandfrancis.com One of the earliest and most well-known examples is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties used to relieve painful inflammatory conditions. sci-hub.sewikipedia.org

Research has explored various mechanisms for the anti-inflammatory action of indazole compounds. Certain indazole-3-ol derivatives have been found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the formation of leukotrienes, which are mediators in inflammatory processes. sci-hub.se Structure-activity relationship studies of these derivatives indicated that 1-benzyl, 3-OH, and 5-OMe or 5-OH substitutions were relevant for potent 5-LOX inhibition. sci-hub.se

Further studies on 3-aminoindazole derivatives have demonstrated significant anti-inflammatory effects. In one study, the representative compound 3-(3-Morpholinopropylamino) indazole was found to be three times more effective than the reference drug tiaramide (B1203770) in a carrageenan-induced edema model. jst.go.jp This compound was shown to inhibit paw edema induced by various inflammatory mediators, including histamine, serotonin, bradykinin, and dextran, suggesting a different mechanism of action from acidic NSAIDs like indomethacin. jst.go.jp Another derivative, 3-[3-(2, 6-dimethylpiperidino) propylamino] indazole, possessed a similar degree of anti-inflammatory effect. jst.go.jp

The table below summarizes the anti-inflammatory activity of selected 3-aminoindazole derivatives in the carrageenan-induced edema test.

| Compound | Anti-inflammatory Activity (% inhibition) |

| 3-(3-Morpholinopropylamino) indazole | High |

| 3-[3-(2, 6-dimethylpiperidino) propylamino] indazole | Similar to 3-(3-Morpholinopropylamino) indazole |

| Tiaramide (Reference Drug) | Less effective than test compounds |

This table is based on qualitative comparisons reported in the cited research. jst.go.jp

Anti-bacterial Activities

The emergence of antibiotic resistance has spurred the search for new antibacterial agents with novel mechanisms of action. Indazole derivatives have emerged as a promising class of compounds in this area. nih.gov

One significant target for antibacterial drug development is bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov A novel class of indazole derivatives has been discovered that acts as inhibitors of the Gyrase B (GyrB) subunit. Through structure-based drug design and optimization of physicochemical properties, researchers developed indazole derivatives with excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov

Anti-diabetic Applications

Several indazole derivatives have been investigated as potential treatments for type 2 diabetes mellitus through various mechanisms of action.

One approach involves the development of glucagon (B607659) receptor antagonists (GRAs). A series of indazole-based compounds were designed and synthesized for this purpose, with one identified as being orally active in a glucagon challenge model in humanized glucagon receptor (hGCGR) mice. nih.gov

Another strategy focuses on stimulating glucose uptake in peripheral tissues. Researchers identified two 4,5-dihydro-2H-benzo[e]indazole derivatives from a chemical library screen that significantly stimulated glucose uptake in L6 skeletal muscle cells. nih.gov Further synthesis and evaluation led to the discovery of methyl 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate (compound 5e), which exhibited even higher glucose uptake stimulation in a concentration-dependent manner. nih.gov This compound also demonstrated the ability to decrease glucagon-induced glucose release in HepG2 hepatoma cells. nih.gov

A third avenue of research involves the inhibition of digestive enzymes responsible for carbohydrate breakdown, such as α-amylase and α-glucosidase. A study on Methyl 1H-indazole-4-carboxylate derivatives revealed good inhibitory potential against both enzymes, with several compounds showing inhibitory activities comparable to the standard drug, acarbose. tandfonline.com

The table below shows the inhibitory potential of selected indazole derivatives against key diabetes-related enzymes.

| Compound Class | Target Enzyme(s) | Result |

| Methyl 1H-indazole-4-carboxylate Derivatives | α-amylase, α-glucosidase | IC50 values ranging from 15.04 to 76.70 µM for α-amylase and 16.99 to 77.97 µM for α-glucosidase tandfonline.com |

| 2H-benzo[e]indazole-9-carboxylates | N/A (Glucose Uptake) | Compound 5e caused ~2.0-fold stimulation of glucose uptake at 10 µM nih.gov |

Anti-osteoporosis Potential

Recent research has highlighted the potential of indazole derivatives in treating osteoporosis. ingentaconnect.com A key target in this area is Sirtuin 1 (Sirt1), an enzyme that plays a role in bone formation (osteogenesis). Through high-throughput screening, a series of indazole derivatives were identified as Sirt1 activators. nih.gov

Subsequent optimization of the substituents on the indazole ring led to the identification of a lead compound that demonstrated the best Sirt1 activity and promoted osteogenesis in a cell-based assay. nih.gov These findings suggest that Sirt1 activators based on the indazole scaffold are potential candidates for developing new therapies for osteoporosis. mdpi.comnih.gov

Analgesic Effects

The indazole structure is present in compounds exhibiting significant analgesic properties. biotech-asia.org As previously mentioned, the NSAID Benzydamine is an indazole derivative with well-established local anaesthetic and analgesic effects. wikipedia.org

Studies focused on 3-aminoindazole derivatives have also confirmed their pain-relieving capabilities. Using the acetic acid writhing test in mice, which assesses a compound's ability to reduce visceral pain, researchers found that 3-(3-Morpholinopropylamino) indazole possessed an analgesic effect comparable to the reference drug tiaramide. jst.go.jp Another derivative, 3-[3-(2, 6-dimethylpiperidino) propylamino] indazole, showed a similar level of analgesic activity. jst.go.jp The mechanism of action is thought to involve the inhibition of the cyclooxygenase pathway and prostaglandin (B15479496) biosynthesis, which are stimulated by the acetic acid challenge. biotech-asia.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For indazole derivatives, including analogs of this compound, SAR analyses have provided valuable insights into how different substituents on the indazole ring influence biological activity across various therapeutic targets.

Substituents at the 4- and 6-positions: Research on 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion, has shown that the substituent groups at both the 4- and 6-positions of the indazole ring significantly affect inhibitory activity. nih.gov This indicates that modifications at the 6-position, such as the iodo group in this compound, are critical for modulating the biological effects of this class of compounds. For example, a study identified 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol as a potent IDO1 inhibitor, highlighting the importance of substitutions at these positions. nih.govnih.gov

Substituents at the 3-position: The functional group at the 3-position is a key determinant of activity and selectivity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. SAR studies on indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels revealed that the specific regiochemistry of the amide linker is critical for activity. nih.gov An indazole-3-carboxamide derivative actively inhibited calcium influx, while its reverse amide isomer was completely inactive, demonstrating a strict structural requirement at this position for anti-inflammatory potential. nih.gov

Substituents at the 1-position: The N1 position of the indazole ring offers another site for modification. In the development of indazole-3-ol derivatives as 5-LOX inhibitors, a 1-benzyl group was found to be a relevant structural feature for potent activity. sci-hub.se

The 1H-indazole scaffold is essential for certain biological activities, such as IDO1 inhibition. nih.gov

Substitutions at the 6-position, where the iodo group is located in the title compound, are crucial for modulating potency. nih.gov

The nature and orientation of the substituent at the 3-position, such as the amine in this compound, are critical for target interaction and can dictate the compound's pharmacological profile. nih.gov

These findings underscore the importance of the specific substitution pattern of this compound and provide a rational basis for the design of future analogs with improved pharmacological properties.

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives based on the this compound core is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications to different parts of the molecule can significantly modulate potency and selectivity.

Research into a series of 3-amino-1H-indazol-6-yl-benzamides, designed as type II kinase inhibitors, demonstrated the importance of the "tail" region of the molecule. For instance, the presence of an N-ethylpiperazine moiety in this region was found to be important for maintaining potent inhibition of kinases like FLT3. nih.gov Similarly, in the development of fibroblast growth factor receptor (FGFR) inhibitors, structural optimization of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative led to a compound with significantly improved enzymatic and cellular activity. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of indazole derivatives based on SAR findings.

| Base Scaffold/Series | Substituent Modification | Effect on Biological Activity | Target | Reference |

| 3-amino-1H-indazol-6-yl-benzamide | Addition of N-ethylpiperazine moiety in the "tail" region | Maintained potent inhibition | FLT3, PDGFRα, Kit | nih.gov |

| 1H-indazol-3-amine | Addition of a 6-(3-methoxyphenyl) group | Promising FGFR1 inhibitor (IC50 = 15.0 nM) | FGFR1 | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | Conversion of hydroxymethyl to an ether group | Reduced potency | VEGF Inhibition | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | Introduction of a fluoro group | Slightly reduced potency | VEGF Inhibition | nih.gov |

| 1H-indazole-3-amine derivatives | Varies (mercapto-derived) | Generally superior activity against Hep-G2 cells | Antitumor | nih.gov |

Role of the Indazole Scaffold as a Hinge-Binding Fragment

The indazole ring system is recognized as a "privileged scaffold" in drug discovery, particularly for the development of protein kinase inhibitors. mdpi.com The 1H-indazole-3-amine structure, specifically, has been identified as an effective hinge-binding fragment. nih.govnih.gov

Protein kinases, a major class of drug targets, have a conserved ATP-binding site that includes a flexible "hinge region." Small molecule inhibitors often mimic ATP by forming hydrogen bonds with this hinge region, thereby blocking the kinase's activity. The 3-amino-indazole moiety is well-suited for this role. nih.gov The nitrogen atoms of the pyrazole (B372694) ring and the 3-amino group can act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region. nih.govjst.go.jp This binding mode is a common feature among many ATP-competitive kinase inhibitors. nih.gov

For example, in the design of certain kinase inhibitors, the 3-amino-indazole was specifically chosen to replace other hinge-interacting motifs like 2-amino-thiazolo-pyridine. nih.gov This strategic "scaffold hopping" leverages the indazole's proven ability to anchor the inhibitor molecule into the ATP-binding cleft, a crucial first step for potent inhibition. nih.govnih.gov This interaction is fundamental to the mechanism of action for many indazole-based drugs, including those targeting kinases like FLT3, PDGFRα, ALK, and VEGFR2. nih.gov

Influence of Iodine Substitution on Pharmacological Profiles

The iodine atom at the C6 position of the 1H-indazol-3-amine scaffold plays a significant, albeit often indirect, role in shaping the pharmacological profile of its derivatives. Its primary influence stems from its utility as a chemical handle for synthesis and its effects on the molecule's physicochemical properties.

From a synthetic chemistry perspective, an iodine substituent is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.com The reactivity of halogen substituents in these reactions follows the order I > Br >> Cl. mdpi.com This high reactivity makes this compound a valuable intermediate, enabling the efficient and diverse functionalization of the C6 position. rsc.org This allows medicinal chemists to readily synthesize large libraries of compounds with various substituents at this position to probe structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Advanced Research Techniques and Methodologies

In Vitro Biological Evaluation Assays

In vitro assays are fundamental in determining the cellular and molecular effects of compounds like 6-iodo-1H-indazol-3-amine. These assays assess cytotoxicity, mechanisms of action, and effects on specific cellular processes.

To determine the cytotoxic effects of indazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is frequently employed. nih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. In a study on a series of 1H-indazole-3-amine derivatives, various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), were treated with the compounds. nih.gov The results for a promising derivative, compound 6o, demonstrated significant inhibitory effects, particularly against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound showed greater selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM). nih.gov

Table 1: Cytotoxic Activity (IC50, µM) of a Representative 1H-indazole-3-amine Derivative (Compound 6o)

| Compound | A549 | K562 | PC-3 | Hep-G2 | HEK-293 |

|---|---|---|---|---|---|

| 6o | >50 | 5.15 | >50 | >50 | 33.2 |

Data is for a derivative, not this compound, as presented in the source literature. nih.gov

Flow cytometry using propidium iodide (PI) staining is a standard method to investigate a compound's effect on the cell cycle distribution. nih.gov For the representative compound 6o, treatment of K562 cells for 24 hours led to a concentration-dependent increase in the G0/G1 cell population and a significant decrease in the proportion of cells in the S phase. nih.gov This indicates that the compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. nih.gov

Table 2: Effect of a Representative 1H-indazole-3-amine Derivative (Compound 6o) on K562 Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 29.4 | 58.3 | 12.3 |

| 6o (10 µM) | 31.8 | 52.1 | 16.1 |

| 6o (12 µM) | 36.4 | 45.9 | 17.7 |

| 6o (14 µM) | 41.1 | 39.5 | 19.4 |

Data is for a derivative, not this compound, as presented in the source literature. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. rsc.orgnih.gov The Annexin V-FITC/PI apoptosis detection assay is a widely used method to quantify this effect. nih.gov In studies with the derivative compound 6o, treatment of K562 cells for 48 hours resulted in a dose-dependent increase in the total apoptosis rate (including early and late apoptosis). nih.gov The total apoptosis rates for K562 cells treated with 10, 12, and 14 µM of compound 6o were 9.64%, 16.59%, and 37.72%, respectively. nih.gov This demonstrates the compound's ability to induce apoptosis in a concentration-dependent manner, with a more pronounced effect on late apoptosis. nih.gov

Western blotting is a technique used to detect specific protein expression levels. In the context of cancer research involving indazole derivatives, this method is crucial for understanding the molecular pathways affected by the compound. For the derivative 6o, Western blot analysis was performed to assess its effect on the p53/MDM2 pathway. nih.gov The results showed that treatment with compound 6o led to an up-regulation of the p53 tumor suppressor protein and a down-regulation of its negative regulator, MDM2. nih.gov This suggests that the compound may disrupt the p53-MDM2 interaction, leading to increased p53 levels and subsequent apoptosis. nih.gov Additionally, the expression of the anti-apoptotic protein Bcl-2 was decreased, while the pro-apoptotic protein Bax was increased. nih.gov

Specific data on the effect of this compound on Indoleamine 2,3-dioxygenase 1 (IDO1) expression is not available in the reviewed literature.

Computational and Structural Biology Approaches

Detailed computational and structural biology studies specifically for this compound are not extensively reported in the available literature. However, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in kinase inhibitors, suggesting its potential for interaction with the ATP-binding site of various kinases. nih.gov Computational approaches for such a compound would typically involve molecular docking simulations to predict its binding mode and affinity to target proteins, and molecular dynamics simulations to study the stability of the protein-ligand complex.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indazole derivatives, docking studies are instrumental in understanding how these ligands interact with the active sites of biological targets, such as protein kinases or receptors.

While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous indazole structures provides a framework for its potential interactions. For instance, the 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in kinase inhibitors like Linifanib, where it forms critical hydrogen bonds with the protein's backbone nih.govnih.gov. Docking simulations for various 3-carboxamide indazole derivatives have been performed to predict their binding energy with specific cancer receptors nih.gov. Studies on other substituted indazoles have successfully used docking to investigate interactions with proteins implicated in cancer, such as MDM2 and the Peripheral Benzodiazepine Receptor (PBR) researchgate.net. These studies typically reveal key interactions, including hydrogen bonds, hydrophobic contacts, and halogen bonds, which contribute to the ligand's binding affinity and selectivity. For this compound, the iodine atom at the 6-position could potentially form halogen bonds with the target protein, a specific type of non-covalent interaction that can enhance binding affinity.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The 1H-indazole-3-amine core is a valuable starting point in SBDD due to its proven role in binding to important therapeutic targets nih.gov.

The design principles involving this scaffold focus on:

Scaffold Hopping and Modification: The indazole ring system serves as a rigid scaffold that correctly positions key functional groups for interaction with a target.

** substituent Effects:** The introduction of substituents, such as the iodo group at the 6-position, is a deliberate SBDD strategy. The iodine atom is large and lipophilic, which can influence the compound's solubility, cell permeability, and pharmacokinetic profile. Furthermore, its ability to form halogen bonds can be exploited to achieve higher target affinity and selectivity.

The development of compounds like this compound is thus guided by an iterative process of designing, synthesizing, and testing molecules based on the structural understanding of the ligand-target complex.

In Silico Prediction of Biological Activity

In silico methods are computational approaches used early in the drug discovery process to predict the properties of a molecule, thereby reducing the time and resources spent on less promising candidates nih.gov. These predictions encompass physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), potential toxicity, and biological activities nih.govmdpi.com.

For a compound like this compound, in silico tools can be applied to:

Predict Drug-Likeness: Algorithms based on rules such as Lipinski's Rule of Five assess whether a compound possesses physicochemical properties consistent with orally available drugs mdpi.com.

Forecast ADMET Properties: Computational models can predict outcomes such as gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for adverse effects like hERG channel inhibition or carcinogenicity mdpi.com.

Screen for Potential Targets: The structure of this compound can be computationally screened against libraries of biological targets to generate hypotheses about its mechanism of action or identify potential new therapeutic applications.

While specific predictive data for this compound is not detailed, the application of these methods to similar heterocyclic systems has proven valuable in prioritizing compounds for further experimental evaluation mdpi.com.

Spectroscopic and Chromatographic Characterization in Research

Analytical techniques are essential for confirming the structure, identity, and purity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the indazole ring. The chemical shifts and coupling patterns of these aromatic protons provide definitive information about their relative positions and the substitution pattern on the ring. The presence of the electron-donating amine group and the electron-withdrawing iodo group would influence the electronic environment and thus the chemical shifts of the neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the iodine (C-6) would be significantly influenced by the heavy atom effect, affecting its chemical shift. Data for the parent 1H-indazole and related substituted indazoles serve as a reference for assigning the signals wiley-vch.denih.govnih.gov.

| Nucleus | Technique | Expected Observations for this compound |

|---|---|---|

| ¹H | Proton NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons at positions 4, 5, and 7. The amine (NH₂) and indazole (NH) protons would appear as broader signals, potentially exchangeable with D₂O. |

| ¹³C | Carbon-13 NMR | Distinct signals for each of the seven carbon atoms in the indazole ring system. The chemical shifts would be influenced by the attached amine and iodo substituents. |

Mass Spectrometry (MS, HR-MS, LC-MS, ESI)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like indazole derivatives wiley-vch.de.

Low-Resolution MS: This technique would confirm the nominal molecular weight of this compound (259 g/mol ). The mass spectrum would show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 260.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound wiley-vch.de. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound nih.govamazonaws.com.

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₇H₆IN₃ | Calculated |

| Molecular Weight (Monoisotopic) | 258.96 g/mol | Calculated |

| Expected [M+H]⁺ (Monoisotopic) | m/z 259.9672 | HR-MS (ESI+) |

High-Performance Liquid Chromatography (HPLC)

Assess Purity: HPLC can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Purification: Preparative HPLC can be used to isolate the compound in high purity for further biological testing.

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC.

A typical method for analyzing this compound would involve reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid additive such as formic acid to ensure good peak shape nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the qualitative monitoring of reactions involving this compound, assessing its purity, and determining appropriate solvent systems for larger-scale purification methods like column chromatography. This method provides a rapid and cost-effective means to separate the compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

The chromatographic behavior of this compound is significantly influenced by its molecular structure, which includes a polar indazole core, an amine group that imparts basicity, and a nonpolar iodo-substituent. The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: For the analysis of this compound, silica gel 60 F254 plates are commonly utilized. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, such as the indazole derivative, as dark spots under short-wave UV light (254 nm). The slightly acidic nature of the silica surface can sometimes lead to tailing or streaking of basic compounds like amines. researchgate.netrochester.edu To mitigate these effects, a small percentage of a basic modifier, such as triethylamine (NEt₃) or ammonia (NH₃), is often incorporated into the mobile phase to neutralize the acidic silanol groups. researchgate.net Alternatively, neutral stationary phases like alumina may be used, particularly for the purification of amines. rochester.edu

Mobile Phase (Eluent): The selection of the mobile phase is determined by the polarity of the compound and the desired separation. A systematic approach, starting with a nonpolar solvent and gradually increasing polarity, is typically employed to find the optimal eluent system. Common solvent systems for compounds with functionalities similar to this compound include mixtures of a less polar solvent like hexane or dichloromethane (DCM) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (MeOH). The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) value ideally between 0.3 and 0.7 for the target compound, which ensures good separation and resolution from other components in the mixture.

Visualization: Due to its aromatic indazole ring system, this compound is UV-active and can be readily visualized on a TLC plate containing a fluorescent indicator under a UV lamp (254 nm). nih.govepfl.chnih.gov Additional visualization techniques can be employed if necessary. Exposure to iodine vapor is a common method where compounds react with iodine to form colored spots. epfl.ch Specific staining reagents that react with the amine functionality can also be used for more selective detection.

Research Findings:

In a typical synthetic procedure, TLC is used to monitor the conversion of a starting material, for instance, a precursor nitroindazole, to the final amine product, this compound. The starting material, being less polar than the amine product, will exhibit a higher Rƒ value (travel further up the plate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC.

The table below presents representative data on the TLC analysis of a hypothetical reaction mixture containing this compound and a potential precursor, 6-iodo-1-nitro-1H-indazole. The Rƒ values are illustrative and demonstrate the separation achieved under different eluent systems on a standard silica gel plate. The addition of a basic modifier like triethylamine often improves the spot shape and can slightly alter the Rƒ values.

Interactive Data Table: TLC of this compound

| Compound | Mobile Phase System (v/v) | Stationary Phase | Detection Method | Retention Factor (Rƒ) | Observations |

| This compound | Hexane:Ethyl Acetate (1:1) | Silica Gel 60 F254 | UV (254 nm) | 0.35 | Compact spot, well-resolved from precursor. |

| 6-iodo-1-nitro-1H-indazole | Hexane:Ethyl Acetate (1:1) | Silica Gel 60 F254 | UV (254 nm) | 0.60 | Higher mobility due to lower polarity than the amine. |

| This compound | DCM:Methanol (95:5) | Silica Gel 60 F254 | UV (254 nm) | 0.45 | Good separation, slightly higher Rƒ than in Hex:EtOAc. |

| 6-iodo-1-nitro-1H-indazole | DCM:Methanol (95:5) | Silica Gel 60 F254 | UV (254 nm) | 0.75 | Moves close to the solvent front. |

| This compound | Hexane:EtOAc:NEt₃ (50:50:1) | Silica Gel 60 F254 | UV (254 nm) | 0.38 | Improved spot shape, minimal tailing. |

This data illustrates that a mobile phase of 1:1 Hexane:Ethyl Acetate provides effective separation of the more polar amine product from a less polar precursor. The use of a more polar solvent system like DCM:Methanol increases the mobility of both compounds. The inclusion of triethylamine is a common practice to enhance the quality of the chromatography for amine-containing compounds. rsc.org

Future Directions and Research Opportunities

Development of Novel 6-iodo-1H-indazol-3-amine Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of this compound. The goal is to create analogs with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases, a critical component in many cancer-related signaling pathways. nih.govmdpi.com

Strategic modifications can be envisioned at several positions:

The 3-amino group: This group can be acylated, alkylated, or incorporated into larger heterocyclic systems to optimize interactions with target proteins.

The 6-iodo position: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. google.comrsc.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to probe different binding pockets and enhance molecular properties.

The N-1 position of the indazole ring: Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic profile and target engagement.

Research into related 1H-indazol-3-amine derivatives has demonstrated that such modifications can lead to highly potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Bcr-Abl kinase, which is implicated in certain types of leukemia. nih.govmdpi.com For example, studies have shown that introducing specific phenyl groups can result in compounds with nanomolar inhibitory concentrations. nih.gov

| Compound Scaffold | Target Kinase | Modification Strategy | Resulting Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 1H-indazol-3-amine | Bcr-AblWT | Substitution at N-1 and C-5 | 0.014 µM | nih.gov |

| 1H-indazol-3-amine | Bcr-AblT315I (mutant) | Substitution at N-1 and C-5 | 0.45 µM | nih.gov |

| 1H-indazol-3-amine | FGFR1 | Substitution at C-6 with 3-methoxyphenyl (B12655295) group | 15.0 nM | nih.govmdpi.com |

| 1H-indazol-3-amine | FGFR1 | Further optimization with N-ethylpiperazine group | 2.9 nM | mdpi.com |

By applying similar synthetic strategies to the this compound core, researchers can develop new generations of inhibitors with potentially superior efficacy and selectivity profiles.

Exploration of New Therapeutic Areas for this compound Analogs

While much of the focus on indazole derivatives has been in oncology, the scaffold is known to possess a wide range of pharmacological activities. nih.govmdpi.comnih.gov Analogs derived from this compound could be explored for various other therapeutic applications.

Anti-inflammatory Diseases: Many indazole derivatives exhibit anti-inflammatory properties. researchgate.netnih.gov Future studies could investigate the potential of this compound analogs as inhibitors of inflammatory kinases or other mediators of the inflammatory response.

Neurodegenerative Disorders: Certain indazole-based compounds have been investigated for neuroprotective effects. researchgate.net This opens an avenue for developing derivatives that could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

Infectious Diseases: The indazole nucleus is present in compounds with antibacterial and antifungal activity. nih.govnih.gov Novel derivatives could be screened against a panel of pathogenic microbes to identify new anti-infective agents, which is crucial in an era of growing antimicrobial resistance.

The versatility of the indazole core suggests that a broad screening approach for new analogs could uncover activities in unexpected and underserved therapeutic areas.

Combination Therapies Involving this compound Derivatives

In modern medicine, particularly in cancer treatment, combination therapy has become a standard of care to enhance efficacy and overcome drug resistance. researchgate.net A promising future direction is to investigate the use of novel this compound derivatives as part of a multi-drug regimen.

A rationally designed derivative, such as a potent kinase inhibitor, could be combined with:

Conventional Chemotherapy: To create a synergistic effect, allowing for lower doses of the cytotoxic agent and potentially reducing side effects.

Other Targeted Therapies: Combining two targeted drugs that hit different nodes in a cancer signaling pathway can prevent the cancer cells from developing resistance.

Immunotherapy: Exploring the potential of these derivatives to modulate the tumor microenvironment could make cancer cells more susceptible to immune-based treatments like checkpoint inhibitors.

The "two-drug cocktail hybrid" approach, where two distinct pharmacophores are combined into a single molecule, is also a potential strategy. researchgate.net This could involve linking a this compound-derived moiety to another known anticancer agent to create a hybrid compound with a dual mode of action.

Translational Research and Pre-clinical Development

For any promising new derivative of this compound, a clear path of translational and pre-clinical development must be followed. This critical phase bridges the gap between basic laboratory discovery and clinical application.

Key steps in this process include:

In Vitro Profiling: Comprehensive testing of new analogs against large panels of cell lines (e.g., various cancer cell lines) to confirm their potency and determine their spectrum of activity. nih.gov

In Vivo Efficacy Studies: Promising compounds must be tested in relevant animal models of disease, such as xenograft mouse models for cancer, to demonstrate that they can inhibit tumor growth in a living organism. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body is essential. These studies help to determine the optimal dosing schedule and route of administration.

Toxicology and Safety Pharmacology: Rigorous evaluation of the compound's potential toxicity and off-target effects in animal models is required to ensure an acceptable safety profile before it can be considered for human trials.

Successfully navigating these pre-clinical stages is a prerequisite for filing an Investigational New Drug (IND) application and initiating clinical trials in humans.

Q & A

Basic Research Question

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products .

What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question

- Synthesize analogs with variations at positions 1, 3, and 6 (e.g., methyl, chloro, or nitro substituents) .

- Test biological activity (e.g., IC50 values in kinase assays) and correlate with electronic (Hammett σ constants) or steric parameters (molecular volume) .

- Use QSAR models (e.g., CoMFA) to predict activity trends and guide further synthesis .

How can multi-step synthetic pathways for this compound be designed to improve scalability?

Advanced Research Question

- Optimize protecting groups (e.g., Boc for amine protection) to minimize side reactions .

- Employ flow chemistry for iodination steps to enhance reproducibility and yield .

- Use green solvents (e.g., ethanol/water mixtures) and catalytic systems (e.g., Pd/C for deprotection) to reduce waste .

What statistical approaches should be used to interpret variability in spectroscopic data for this compound?

Advanced Research Question

- Apply principal component analysis (PCA) to NMR or IR spectra to identify outlier batches .

- Use Bayesian regression models to quantify uncertainty in quantitative NMR (qNMR) results .

- Validate spectral assignments with 2D techniques (e.g., HSQC, HMBC) .

How can researchers address challenges in reproducing published synthetic protocols for this compound?

Advanced Research Question

- Cross-check reagent quality (e.g., anhydrous solvents, iodine source purity) .

- Document exact glassware (e.g., Schlenk flasks for air-sensitive steps) and stirring rates .

- Collaborate with original authors to resolve ambiguities in procedural details (e.g., cooling rates, workup methods) .

What advanced analytical techniques are critical for characterizing degradation products of this compound?

Advanced Research Question

- LC-MS/MS : Identify degradation pathways (e.g., deiodination, oxidation) via fragment ion analysis .

- Solid-state NMR : Detect amorphous/crystalline phase changes during storage .

- XPS : Analyze surface composition changes in bulk material exposed to light or humidity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.